molecular formula C9H5BrF4O B1587042 2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone CAS No. 202664-36-6

2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone

Cat. No. B1587042
M. Wt: 285.03 g/mol
InChI Key: LQPAQYQHUGXFED-UHFFFAOYSA-N
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Description

“2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone” is a chemical compound with diverse applications. This compound finds utility in scientific research, enabling advancements across various fields due to its unique properties and versatility1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone”. However, similar compounds such as “2-Bromo-5-(trifluoromethyl)phenylboronic acid” are available2, which suggests that similar synthetic routes may be applicable.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, I couldn’t find specific information on the molecular structure of “2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone”. However, similar compounds such as “2-Bromo-5-(trifluoromethyl)phenylboronic acid” are used in various chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and more. For “2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone”, I couldn’t find specific information on these properties.


Scientific Research Applications

Summary of the Application

Trifluoromethylpyridines, which have a similar structure to the compound you mentioned, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find use in the pharmaceutical and veterinary industries .

Methods of Application or Experimental Procedures

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions, including cyclocondensation reactions and chlorine/fluorine exchange .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthesis of FDA-Approved Drugs

Summary of the Application

Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . These drugs have numerous pharmacological activities.

Methods of Application or Experimental Procedures

The synthesis of these drugs involves incorporating the TFM group into potential drug molecules .

Results or Outcomes

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. Synthesis of Hepatitis C Virus (HCV) NS3 Protease Inhibitors

Summary of the Application

2-Bromo-5-(trifluoromethyl)aniline, a compound similar to the one you mentioned, has been used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .

Methods of Application or Experimental Procedures

The synthesis of these inhibitors involves incorporating the 2-Bromo-5-(trifluoromethyl)aniline into potential drug molecules .

Results or Outcomes

The inhibitors have shown potential in inhibiting the HCV NS3 protease, which is crucial for the replication of the virus .

4. Synthesis of OLED Dyes

Summary of the Application

2-Bromo-5-fluorobenzonitrile, a compound similar to the one you mentioned, is a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications .

Methods of Application or Experimental Procedures

The synthesis of these dyes involves incorporating the 2-Bromo-5-fluorobenzonitrile into potential dye molecules .

Results or Outcomes

The TADF dyes have shown potential in improving the efficiency and lifespan of OLED devices .

5. Synthesis of Various Bioactive Compounds

Summary of the Application

The derivatives of 1,3-diazole, which can be synthesized from compounds similar to the one you mentioned, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application or Experimental Procedures

The synthesis of these bioactive compounds involves incorporating the 1,3-diazole moiety into potential drug molecules .

Results or Outcomes

These bioactive compounds have shown potential in treating various diseases and conditions .

6. Synthesis of Refomatsky Reagents

Summary of the Application

2-Bromo-5-(trifluoromethyl)pyridine, a compound similar to the one you mentioned, is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Methods of Application or Experimental Procedures

The synthesis of these reagents involves incorporating the 2-Bromo-5-(trifluoromethyl)pyridine into potential reagent molecules .

Results or Outcomes

The Refomatsky reagents have shown potential in various organic synthesis reactions .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For “2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone”, I couldn’t find specific information on its safety and hazards.


Future Directions

The future directions of a compound refer to its potential applications and research directions. For “2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone”, it finds utility in scientific research, enabling advancements across various fields due to its unique properties and versatility1.


Please note that the information provided is based on the available data and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and reliable sources when conducting research.


properties

IUPAC Name

2-bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-4-8(15)6-3-5(9(12,13)14)1-2-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPAQYQHUGXFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381132
Record name 2-Bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone

CAS RN

202664-36-6
Record name 2-Bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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